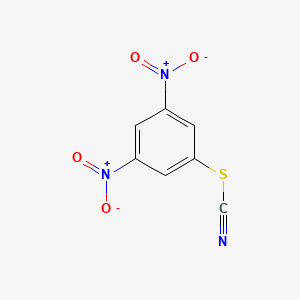

3,5-Dinitrophenyl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

64673-55-8 |

|---|---|

Molecular Formula |

C7H3N3O4S |

Molecular Weight |

225.18 g/mol |

IUPAC Name |

(3,5-dinitrophenyl) thiocyanate |

InChI |

InChI=1S/C7H3N3O4S/c8-4-15-7-2-5(9(11)12)1-6(3-7)10(13)14/h1-3H |

InChI Key |

KISRQESXRXMANP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])SC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 3,5 Dinitrophenyl Thiocyanate Systems

Mechanistic Investigations of S-CN Bond Transformations

The sulfur-cyanide (S-CN) bond is a key reactive site in aryl thiocyanates. Its transformation is central to the utility of these compounds as synthetic intermediates. The presence of two nitro groups on the phenyl ring significantly modulates the mechanisms of these transformations.

The reductive cleavage of the S-CN bond in aryl thiocyanates can proceed through different mechanisms, largely dependent on the electronic nature of the substituents on the aryl ring. For 3,5-dinitrophenyl thiocyanate (B1210189), the presence of potent electron-withdrawing nitro groups facilitates a stepwise cleavage mechanism. researchgate.net

Electrochemical studies reveal that the reduction of aryl thiocyanates bearing electron-donating groups (like methyl or methoxy) often shows evidence of a concerted mechanism, where electron transfer and bond cleavage occur simultaneously. In stark contrast, the reduction of 3,5-dinitrophenyl thiocyanate proceeds via a distinct stepwise pathway involving a single-electron transfer (SET) to form a stable anion radical intermediate. researchgate.net The stability of this intermediate is a direct consequence of the ability of the two nitro groups to delocalize the negative charge. This initial SET is followed by the cleavage of the S-CN bond to yield an arenethiolate anion and a cyanide radical.

Interestingly, the electrochemical reduction of some aryl thiocyanates can initiate an autocatalytic process. The electrochemically generated arenethiolate ion can act as a nucleophile, attacking the parent aryl thiocyanate molecule in a subsequent chemical step. researchgate.net This nucleophilic substitution reaction can alter the electrochemical characteristics of the system, making them dependent on the concentration of the starting material.

Table 1: Comparison of Reductive Cleavage Mechanisms for Substituted Aryl Thiocyanates

| Aryl Substituent | Predominant Mechanism | Intermediate | Key Feature |

|---|---|---|---|

| Electron-donating (e.g., -OCH₃, -CH₃) | Concerted | Transition state | Simultaneous electron transfer and S-CN bond scission. researchgate.net |

Nitro-substituted aryl thiocyanates, such as this compound, are notable for being trifunctional electrophiles. Nucleophilic attack can occur at three distinct sites: the aromatic carbon bearing the thiocyanate group, the carbon of the cyanide group, or the sulfur atom. publish.csiro.au The site of attack is determined by the nature of the attacking nucleophile. publish.csiro.au

When nucleophiles attack the aromatic carbon, the reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the initial addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netbartleby.com The negative charge of this complex is effectively delocalized by the two nitro groups. The subsequent departure of the thiocyanate ion as the leaving group restores the aromaticity of the ring, yielding the final substitution product. bartleby.com

An example of this reactivity is the autocatalytic process observed during electrochemical reduction, where the generated arenethiolate attacks the parent molecule. researchgate.net This reaction highlights the susceptibility of the dinitrophenyl system to nucleophilic attack at the aromatic carbon.

Electronic Effects of Nitro Groups on Thiocyanate Reactivity

The two nitro groups at the 3- and 5-positions are the primary determinants of the chemical reactivity of this compound. Their combined electron-withdrawing influence, operating through both inductive (-I) and resonance (-R) effects, profoundly modifies the properties of both the aromatic ring and the attached thiocyanate group.

Facilitation of Reductive Cleavage: The strong electron-withdrawing nature of the nitro groups lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO). This makes the molecule more receptive to accepting an electron, thereby facilitating the initial single-electron transfer step in the reductive cleavage process and stabilizing the resulting radical anion intermediate. researchgate.net

Activation towards Nucleophilic Aromatic Substitution: The nitro groups render the aromatic ring highly electron-deficient or electrophilic. This greatly enhances the rate of attack by nucleophiles and stabilizes the negatively charged Meisenheimer complex formed during SNAr reactions. publish.csiro.auresearchgate.net This activation is crucial for reactions where the thiocyanate acts as a leaving group.

Enhanced Electrophilicity of the Thiocyanate Group: The electron withdrawal by the dinitrophenyl ring also extends to the thiocyanate moiety, increasing the electrophilicity of the sulfur and carbon atoms within the SCN group, making them more susceptible to attack by certain nucleophiles. publish.csiro.au

Deactivation towards Electrophilic Aromatic Substitution: The same electronic effects that activate the ring for nucleophilic attack cause a severe deactivation towards electrophilic attack. The electron-poor nature of the ring repels approaching electrophiles and destabilizes the cationic intermediates required for EAS pathways. stackexchange.com

Influence of Electron-Withdrawing Nitro Substituents on Aromatic Ring Activation

The presence of two nitro groups on the phenyl ring of this compound has a dramatic effect on the electron density distribution of the aromatic system. Nitro groups are potent electron-withdrawing groups, exerting their influence through both inductive and resonance effects. pearson.comallen.invedantu.com This electron withdrawal deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgscribd.comlibretexts.org In the case of this compound, a nucleophile would attack the carbon atom bearing the thiocyanate leaving group. The negative charge of the resulting intermediate is delocalized across the aromatic ring and, significantly, onto the two nitro groups. libretexts.org

Table 1: Influence of Nitro Group Position on Aromatic Ring Reactivity

| Substituent Position | Effect on Nucleophilic Aromatic Substitution | Resonance Stabilization of Meisenheimer Complex |

| Ortho/Para | Strong Activation | High |

| Meta | Moderate Activation | Lower |

Research on related dinitrophenyl compounds has provided insights into the kinetics of such reactions. For instance, studies on the nucleophilic substitution of other 3,5-dinitrobenzene derivatives have demonstrated the activating effect of the meta-positioned nitro groups. While less pronounced than in their 2,4-dinitro counterparts, the activation is substantial enough to allow reactions with a variety of nucleophiles under relatively mild conditions. The synthesis of the related compound, 3,5-dinitrobenzyl thiocyanate, from 3,5-dinitrobenzyl chloride and potassium thiocyanate, further illustrates the susceptibility of such dinitrophenyl systems to nucleophilic attack. doi.org

Radical Pathway Contributions in Dinitrophenyl Thiocyanate Chemistry

Beyond ionic pathways, the involvement of radical species in the chemistry of dinitrophenyl compounds warrants consideration. The strong electron-accepting nature of the dinitrophenyl moiety can facilitate single-electron transfer (SET) processes, leading to the formation of radical anions. rsc.org

The thiocyanate group itself can also participate in radical reactions. The thiocyanate radical (•SCN) is a known reactive intermediate that can be generated through various methods, including photochemical or electrochemical oxidation of the thiocyanate ion. nih.govresearchgate.net It is conceivable that under certain conditions, such as photolysis or in the presence of suitable initiators, this compound could undergo homolytic cleavage of the C-S bond to generate a 3,5-dinitrophenyl radical and a thiocyanate radical.

Table 2: Potential Radical Intermediates in this compound Reactions

| Precursor | Radical Species | Potential Formation Pathway |

| This compound | 3,5-Dinitrophenyl radical | Homolytic cleavage, SET |

| This compound | Thiocyanate radical (•SCN) | Homolytic cleavage |

| Thiocyanate ion (from external source) | Thiocyanate radical (•SCN) | Oxidation (photochemical, electrochemical) |

Computational Chemistry and Theoretical Investigations of 3,5 Dinitrophenyl Thiocyanate

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 3,5-dinitrophenyl thiocyanate (B1210189), DFT calculations would be instrumental in determining its optimized molecular structure, bond lengths, and bond angles. These calculations would provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Analysis of Molecular Orbitals and Electron Density Distribution

A key aspect of DFT studies involves the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting a molecule's reactivity. For 3,5-dinitrophenyl thiocyanate, the electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The electron density distribution, which can also be calculated using DFT, would likely show a depletion of electron density on the phenyl ring, especially at the positions ortho and para to the nitro groups, and a higher electron density around the nitro groups and the thiocyanate moiety.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state calculations are a sophisticated application of computational chemistry used to map out the energy profile of a chemical reaction. This allows for the identification of the transition state, which is the highest energy point along the reaction coordinate, and the determination of the activation energy. For reactions involving this compound, such as nucleophilic aromatic substitution, these calculations could elucidate the step-by-step mechanism, including the formation of any intermediates.

Quantum Chemical Approaches to Reactivity and Stability

Quantum chemical methods can be employed to calculate various descriptors that quantify the reactivity and stability of a molecule. Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. For this compound, these descriptors would provide a quantitative measure of its electrophilic character and its tendency to participate in chemical reactions. The presence of the dinitro-substitution pattern is anticipated to result in a high electrophilicity index, indicating its nature as a strong electron acceptor.

Theoretical Analysis of Intermolecular Chemical Interaction Models

Computational models can also be used to study the non-covalent interactions between this compound and other molecules or ions. This is important for understanding its behavior in solution and in the solid state. These models can predict the strength and nature of intermolecular forces such as hydrogen bonding, halogen bonding, and stacking interactions, which influence the compound's physical properties and its interactions with biological targets or other reactants.

Prediction of Synthetic Accessibility and Reaction Outcomes

While computational chemistry is more established in predicting reactivity and mechanisms, its application in predicting synthetic accessibility is a growing field. By analyzing the stability of potential intermediates and the energy barriers of different reaction pathways, computational methods can help in designing efficient synthetic routes. For this compound, this could involve evaluating different methods for introducing the thiocyanate group onto the dinitrophenyl scaffold and predicting potential side reactions.

Advanced Applications and Derivatization Strategies of 3,5 Dinitrophenyl Thiocyanate in Synthetic Chemistry

Reagent in Organic Synthesis

The utility of 3,5-dinitrophenyl thiocyanate (B1210189) as a reagent in organic synthesis is not well-documented in scientific literature. However, the general reactivity of organic thiocyanates and the electronic properties of the dinitrophenyl group suggest potential applications in the construction of complex molecules.

Utility in the Construction of Complex Heterocyclic Systems

There is a lack of specific studies detailing the use of 3,5-dinitrophenyl thiocyanate in the synthesis of complex heterocyclic systems. In a broader context, organic thiocyanates and isothiocyanates are known precursors for a variety of sulfur and nitrogen-containing heterocycles. For instance, isothiocyanates are widely used in the synthesis of thiazoles, triazoles, and other ring systems. While 3,5-dinitrophenyl isothiocyanate could potentially serve as a building block in such syntheses, specific examples are not readily found. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring would significantly influence the reactivity of the thiocyanate group, a factor that would require consideration in any synthetic design.

Introduction of Sulfur-Containing Functionalities into Organic Scaffolds

Organic thiocyanates are recognized as effective reagents for introducing sulfur-containing functionalities into organic molecules. They can act as electrophilic sulfur sources or be transformed into other sulfur-containing groups. However, specific research demonstrating the application of this compound for this purpose is not available. The general transformation of a thiocyanate group into a thiol, disulfide, or thioether is a fundamental process in organic sulfur chemistry. The dinitrophenyl group would likely serve as a leaving group in nucleophilic substitution reactions, allowing for the transfer of the "SCN" moiety or a derivative thereof.

Derivatization for Analytical Techniques

The application of this compound in derivatization for analytical techniques has not been specifically reported. However, the dinitrophenyl group is a well-established functional moiety in this field, particularly in chromatography.

Chiral Derivatization Reagents in Separation Science (e.g., using dinitrophenyl-containing structures)

While there is no direct evidence of this compound being used as a chiral derivatization reagent, other dinitrophenyl-containing structures are prominent in this area. A notable example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which is widely used for the chiral resolution of amino acids via HPLC. The underlying principle involves the reaction of the chiral reagent with the analyte to form diastereomers, which can then be separated on a non-chiral stationary phase. The dinitrophenyl group in these reagents serves as a strong chromophore, facilitating UV detection. It is plausible that a chiral reagent could be synthesized from a 3,5-dinitrophenyl precursor, but such a reagent derived from this compound is not described in the literature.

Introduction of Chromophores for Enhanced Detection in Chemical Analysis

The dinitrophenyl group is a potent chromophore due to the presence of nitro groups, which are strong electron-withdrawing groups that can participate in charge-transfer interactions. This property is exploited in analytical chemistry to enhance the detection of otherwise weakly absorbing or non-absorbing analytes. Reagents containing a dinitrophenyl moiety are often used to tag molecules of interest, thereby increasing their molar absorptivity and enabling sensitive detection by UV-Vis spectroscopy. Although this is a general principle for dinitrophenyl compounds, the specific use of this compound for introducing a chromophore for enhanced detection has not been documented.

Precursor in Functional Materials Science

There is no available research to suggest that this compound is used as a precursor in functional materials science. While organic molecules with nitro groups can have interesting optical and electronic properties, and thiocyanates can be used in the synthesis of coordination polymers, no studies have specifically investigated this compound for these purposes.

Design and Synthesis of Nitrogen-Rich Materials Incorporating Dinitrophenyl Moieties

The 3,5-dinitrophenyl group is a well-established toxophore in medicinal chemistry and a key component in the development of energetic materials. Its incorporation into nitrogen-rich heterocyclic systems via the thiocyanate functional group of this compound offers a pathway to novel compounds with tailored properties. The synthetic strategies employed often leverage the electrophilic nature of the thiocyanate carbon and the potential for the entire group to act as a leaving group or participate in cycloaddition reactions.

A primary strategy for synthesizing nitrogen-rich materials from this compound involves its reaction with various nitrogen nucleophiles. While direct experimental data on this compound is limited in the available literature, the reactivity of analogous compounds, such as 3,5-dinitrobenzyl thiocyanate, provides valuable insights into potential synthetic routes. For instance, the reaction of 3,5-dinitrobenzyl chloride with potassium thiocyanate yields both 3,5-dinitrobenzyl thiocyanate and its isomer, 3,5-dinitrobenzyl isothiocyanate. doi.org The isothiocyanate, in particular, serves as a key precursor in the synthesis of 3,5-dinitrophenyl-containing 1,2,4-triazoles, a class of nitrogen-rich heterocycles. doi.orgnih.govresearchgate.net

This suggests that this compound can be a versatile starting material for a variety of nitrogen-containing heterocycles. Plausible synthetic pathways, based on the known reactivity of aryl thiocyanates, include:

Reaction with Hydrazines: Treatment of this compound with hydrazine or its derivatives could lead to the formation of aminotriazoles or other related heterocyclic systems. The initial nucleophilic attack of hydrazine on the thiocyanate carbon would be followed by cyclization. The synthesis of various heterocyclic compounds through the reaction of precursors with hydrazine hydrate is a well-established method. researchgate.net

Reaction with Azides: The reaction with sodium azide could potentially lead to the formation of tetrazoles, which are known for their high nitrogen content and are often used in energetic materials and pharmaceuticals.

Cycloaddition Reactions: The carbon-nitrogen triple bond in the thiocyanate group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides. This approach provides an efficient route to five-membered heterocycles such as 1,2,4-oxadiazoles. thieme-connect.com While this has been demonstrated with N-aryl-2-thiocyanatoacetamides, the principle can be extended to this compound.

The synthesis of these nitrogen-rich materials is often guided by the desire to create compounds with specific functional properties, such as high energy density or specific biological activity. The dinitrophenyl moiety plays a crucial role in modulating these properties.

| Starting Material | Reagent | Potential Product Class | Ref. |

| 3,5-Dinitrobenzyl chloride | Potassium thiocyanate | 3,5-Dinitrobenzyl thiocyanate / isothiocyanate | doi.org |

| 3,5-Dinitrobenzyl isothiocyanate | Various precursors | 3,5-Dinitrophenyl-containing 1,2,4-triazoles | doi.orgnih.govresearchgate.net |

| N-Aryl-2-thiocyanatoacetamides | Nitrile oxides | N-Aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides | thieme-connect.com |

Structure-Performance Relationships in Functional Materials (excluding specific performance data)

Influence of the Dinitrophenyl Moiety: The two nitro groups on the phenyl ring are powerful electron-withdrawing groups. This has several significant consequences for the properties of the resulting materials:

Thermal Stability: The presence of nitro groups often influences the thermal stability of the compound. The decomposition pathways of energetic materials are complex and are related to the bond dissociation energies within the molecule.

Molecular Density: The dense packing of molecules in the solid state is a critical factor for energetic materials. The planar nature of the dinitrophenyl group and the potential for intermolecular interactions, such as π-π stacking and hydrogen bonding, can lead to high crystal densities.

Role of the Nitrogen-Rich Heterocycle: The type of nitrogen-rich heterocycle formed through derivatization of the thiocyanate group significantly impacts the material's characteristics:

Nitrogen Content and Heat of Formation: Different heterocyclic rings (e.g., triazoles, tetrazoles, oxadiazoles) contribute varying amounts of nitrogen to the final molecule. A higher nitrogen content generally correlates with a higher heat of formation, which is a desirable characteristic for energetic materials.

Molecular Geometry and Crystal Packing: The geometry of the heterocyclic ring influences how the molecules pack in the solid state. This, in turn, affects the density and sensitivity of the material.

Chemical Reactivity and Stability: The nature of the heterocycle also governs the chemical stability and reactivity of the compound.

| Structural Feature | Influence on Performance |

| High Nitrogen Content | Generally leads to higher heat of formation and density. |

| Presence of Nitro Groups | Increases density and oxygen balance, but can also increase sensitivity. |

| Intermolecular Hydrogen Bonding | Can increase crystal density and decrease sensitivity. |

| π-π Stacking Interactions | Can contribute to higher crystal density. |

| Symmetry of the Molecule | Can influence crystal packing and density. |

Future Research Horizons for this compound: A Roadmap for Innovation

The chemical compound this compound, while a structurally specific entity, represents a gateway to broader advancements in chemical synthesis and materials science. As the demand for novel functional molecules grows, so does the need for innovative, efficient, and sustainable methods for their creation. The dinitrophenyl and thiocyanate motifs both offer rich chemistries, and their combination in this single molecule presents unique opportunities. Future research efforts are poised to unlock this potential, focusing on pioneering synthetic methodologies, exploring new chemical transformations, and leveraging cutting-edge technologies. This article outlines key future research directions for this compound, structured around green chemistry, reaction discovery, process automation, and computational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.